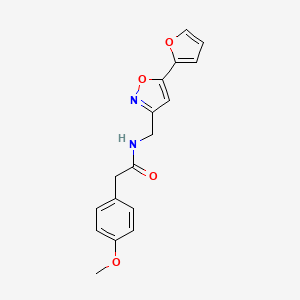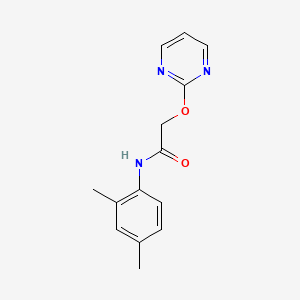![molecular formula C23H30N2O5 B2787119 3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide CAS No. 2418642-35-8](/img/structure/B2787119.png)
3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of drugs. TMA-2 is a derivative of mescaline and was first synthesized in the 1960s. In recent years, TMA-2 has gained popularity among researchers due to its unique properties and potential applications.
作用機序
The exact mechanism of action of 3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, which can lead to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. It can also cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions.
実験室実験の利点と制限
3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound is a controlled substance and requires special permits and licenses to handle and use. It also has potential safety risks and should be handled with care.
将来の方向性
There are several future directions for research on 3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Another area of research is its effects on the brain and how it can be used to better understand the mechanisms of perception and cognition. Additionally, there is interest in developing new derivatives of this compound with improved therapeutic properties and fewer side effects.
In conclusion, this compound is a unique and interesting compound that has potential applications in scientific research and medicine. While it has some limitations and safety risks, it is a valuable tool for studying the central nervous system and understanding the mechanisms of perception and cognition. Further research is needed to fully understand its potential and limitations.
合成法
The synthesis of 3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This compound is then reduced to 1-(3,4,5-trimethoxyphenyl)-2-nitropropane using a reducing agent such as sodium borohydride. The resulting compound is then reacted with 2-methylaziridine to form this compound.
科学的研究の応用
3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive effects similar to other psychedelic drugs such as LSD and psilocybin. This compound has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-15(2)12-25-13-18(25)14-30-19-8-6-17(7-9-19)24-23(26)16-10-20(27-3)22(29-5)21(11-16)28-4/h6-11,15,18H,12-14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKAZASUIFCHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2787038.png)
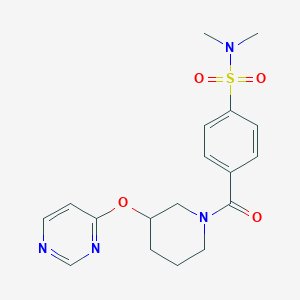
![1-(3-chloro-4-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2787041.png)
![ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2787042.png)
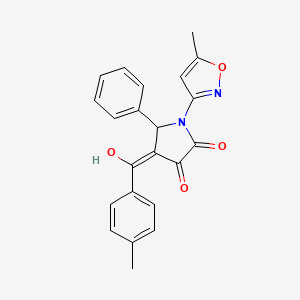
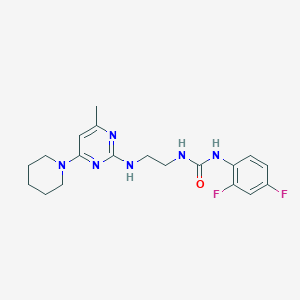
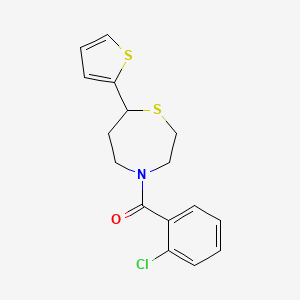
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2787047.png)
![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2787048.png)
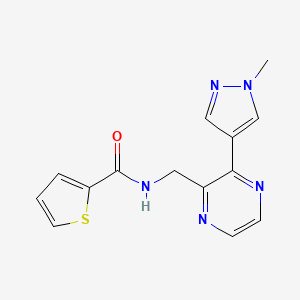
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2787050.png)
![N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2787054.png)
